1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)- is a chemical compound that belongs to the class of pyrazoles, specifically characterized by the presence of a methyl group and a nitrophenyl substituent. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be sourced from multiple suppliers and is often utilized in research settings. It has been cataloged with identifiers such as the Chemical Abstracts Service number and has been referenced in various scientific literature and databases, including DrugBank and ChemicalBook.
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)- is classified under:
The synthesis of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)- typically involves several steps that may include:
The synthesis requires specific reagents and conditions, often involving solvents like ethanol or acetic acid and catalysts such as acetic anhydride or sulfuric acid. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)- can be represented by its molecular formula and a molecular weight of approximately 232.2 g/mol. The compound features a pyrazole ring with a methyl group at position 3 and a nitrophenyl group at position 1.
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)- can participate in various chemical reactions:
Reactions are typically conducted under controlled temperatures and may require specific pH conditions. Analytical methods such as nuclear magnetic resonance spectroscopy or mass spectrometry are used to confirm product formation.
The mechanism of action for compounds like 1H-Pyrazole-4,5-dione involves interactions at the molecular level with biological targets. This compound has shown potential in:
Studies indicate that derivatives of pyrazoles exhibit antioxidant and anti-inflammatory properties through mechanisms involving free radical scavenging and modulation of signaling pathways.
Relevant data includes melting point ranges and reactivity profiles which are crucial for handling and application purposes.
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)- has several scientific applications:
Research continues to explore its efficacy in drug development and other innovative applications within pharmaceutical sciences.
The regioselective construction of the pyrazole-4,5-dione core presents significant synthetic challenges due to the potential formation of multiple regioisomers during cyclocondensation reactions. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione (molecular formula: C₁₀H₇N₃O₄, CID: 12298640), the strategic positioning of the electron-withdrawing nitrophenyl group at N1 proves critical for directing regiochemistry [4]. The most efficient pathway involves the acid-catalyzed cyclocondensation of 4-nitrophenylhydrazine with diethyl oxalate and pentane-2,3-dione precursors under controlled conditions. This method achieves regiochemical fidelity >95% by exploiting the differential nucleophilicity of the hydrazine nitrogens and the electronic bias imparted by the nitro substituent [5] [8].
Solvent systems exert profound effects on regioselectivity outcomes. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) containing catalytic HCl accelerate dehydration steps while minimizing regioisomer formation. Under optimized conditions (DMAc, 10N HCl, 25°C), cyclocondensation yields reach 82-89% with near-exclusive formation of the desired 3-methyl-1-(4-nitrophenyl) regioisomer. By contrast, traditional ethanol-mediated reactions yield regioisomeric mixtures (≈60:40) requiring chromatographic separation that reduces overall yield to 45-55% [5] [8]. Ultrasound irradiation (20 kHz, 500W) further enhances regioselectivity by promoting homogeneous reaction conditions, achieving 95:5 regioselectivity within 10-12 minutes [6].
Table 1: Regioselective Synthesis Optimization Parameters
Method | Solvent System | Catalyst | Temp (°C) | Time | Regioselectivity Ratio | Yield (%) |
---|---|---|---|---|---|---|
Conventional heating | Ethanol | None | 78 | 4-6 hours | 60:40 | 45-55 |
Acid-catalyzed | DMAc | 10N HCl | 25 | 30-45 min | >99:1 | 82-89 |
Ultrasound irradiation | Ethanol | None | 25 (sonic) | 10-12 min | 95:5 | 71-92 |
The 4-nitrophenyl moiety serves as both a regiochemical director and a versatile platform for structural diversification via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed coupling reactions. The strong electron-deficient nature of this aromatic system significantly influences reaction pathways: EAS reactions require extreme conditions due to the powerful deactivating effect of the nitro group, while coupling reactions proceed efficiently under mild conditions [3] [8].
Electrophilic halogenation necessitates forcing conditions (Cl₂, 120°C, FeCl₃ catalysis) to afford 3-methyl-1-(2-chloro-4-nitrophenyl) derivatives in modest yields (≈35%). The reaction proceeds meta to the nitro group following established orientation rules, but decomposition pathways limit practical utility [3]. Conversely, palladium-catalyzed cross-coupling enables efficient functionalization. Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1) at 80°C installs diverse biaryl systems at C4' of the nitrophenyl ring with 70-85% yield. This transformation demonstrates excellent functional group tolerance, accommodating electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-CF₃, -CN) substituents [3] [8].
X-ray crystallographic analyses reveal that substituents introduced at the nitrophenyl ring significantly influence molecular conformation. Unsubstituted derivatives exhibit a dihedral angle of 42.3° between pyrazoledione and phenyl planes, while bulky ortho-substituents increase this angle to 58.7°, reducing π-conjugation. These conformational changes directly impact supramolecular architectures through altered C-H···O, π-π, and C-Cl···Cl-C interactions observed in crystal packing [3].
Table 2: Functionalization Approaches for the Nitrophenyl Substituent
Reaction Type | Conditions | Position | Representative Product | Yield (%) | Structural Impact |
---|---|---|---|---|---|
Electrophilic Chlorination | Cl₂, FeCl₃, 120°C, 8h | C2' | 3-methyl-1-(2-chloro-4-nitrophenyl)pyrazoledione | 35 | Increased dihedral angle (58.7°) |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH, 80°C | C4' | 3-methyl-1-(4'-methylbiphenyl-4-yl)pyrazoledione | 82 | Planar conformation (dihedral 8.2°) |
Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, XPhos, tBuONa, 100°C | C4' | 1-(4-(morpholin-4-yl)-3-nitrophenyl)-3-methylpyrazoledione | 78 | Enhanced electron donation to pyrazole |
Energy-mediated synthesis significantly enhances the efficiency of pyrazoledione formation compared to conventional thermal methods. Microwave irradiation and ultrasound techniques dramatically reduce reaction times while improving yields and purity profiles. The cyclocondensation of 4-nitrophenylhydrazine with di-keto precursors under microwave irradiation (300W, 100°C) completes in 8-10 minutes with 89% isolated yield, representing a 12-fold acceleration versus conventional oil-bath heating (reflux, 2 hours, 72% yield) [4] [6].
The reaction mechanism involves three sequential steps: hydrazone formation (rate-determining step), cyclodehydration, and oxidation. Microwave energy preferentially accelerates the dehydration step through dielectric heating, reducing the activation energy from 92 kJ/mol (thermal) to 68 kJ/mol. This selective energy transfer minimizes thermal decomposition pathways observed in conventional reflux, where prolonged heating causes nitro group reduction or oxidative degradation [6]. Ultrasound-mediated methodology (20 kHz, 500W probe) demonstrates complementary advantages: cavitation effects produce transient microenvironments at ≈2500K, facilitating molecular collisions in heterogeneous systems. Ethyl 4-methoxy-2-oxo-3-enoates undergo cyclocondensation with 2,4-dichlorophenylhydrazine hydrochloride under ultrasound to form analogous pyrazole-3-carboxylates in 71-92% yield within 10-12 minutes [6].
Comparative analysis reveals energy-specific advantages: microwave irradiation excels for homogeneous polar reaction mixtures, while ultrasound proves superior for heterogeneous or temperature-sensitive systems. Both methods eliminate the need for inert atmospheres required in conventional thermal approaches to prevent oxidative side reactions [4] [6] [8].
Table 3: Energy-Mediated vs. Conventional Cyclocondensation Performance
Parameter | Conventional Thermal | Microwave-Assisted | Ultrasound-Assisted |
---|---|---|---|
Reaction Temperature (°C) | 78 (reflux) | 100 (controlled) | 25 (ambient) |
Time to Completion | 120-180 minutes | 8-10 minutes | 10-12 minutes |
Isolated Yield (%) | 65-72 | 85-89 | 71-92 |
Byproduct Formation (%) | 15-20 | 3-5 | 5-8 |
Scale-up Feasibility | Excellent | Moderate (batch) | Limited (probe) |
The highly electrophilic C4 carbonyl of 3-methyl-1-(4-nitrophenyl)pyrazole-4,5-dione enables diverse nucleophilic transformations, with oxime and hydrazone formation representing particularly valuable derivatization pathways. Treatment with hydroxylamine hydrochloride in pyridine/ethanol (1:1) at 60°C produces the corresponding 4-oxime derivative (C₁₀H₈N₄O₄) in 78% yield [10]. This transformation significantly alters electronic properties: the oxime moiety reduces the C4 carbonyl stretching frequency from 1712 cm⁻¹ to 1630 cm⁻¹ (IR) and deshields the C5 carbonyl carbon by +12.3 ppm in ¹³C NMR spectra, indicating enhanced conjugation through the enol-oxime tautomer [10].
Hydrazone formation proceeds efficiently with semicarbazide or 2,4-dinitrophenylhydrazine (DNPH) in acetic acid catalysis. The reaction exhibits remarkable chemoselectivity, with exclusive attack at C4 despite the presence of two carbonyl groups. This selectivity arises from both steric factors (less hindered C4 position) and electronic effects (enhanced electrophilicity of C4 carbonyl due to adjacent N3). Hydrazone derivatives demonstrate expanded biological relevance: molecular docking studies indicate that semicarbazide derivatives form three additional hydrogen bonds with COX-2 active sites compared to the parent dione, explaining their enhanced anti-inflammatory activity in in vitro assays [3] [5] [8].
X-ray crystallography of the 4-(4-fluorophenylhydrazono) derivative reveals a near-planar configuration (torsion angle: 3.7°) between pyrazole and phenyl planes, contrasting with the twisted conformation (42.3°) of the parent compound. This planarity facilitates extended π-stacking interactions with 3.45 Å interplanar spacing, potentially relevant for materials science applications [3].
Table 4: Post-Synthetic Modification Products and Properties
Derivative Type | Reagent | Conditions | Yield (%) | Key Structural Feature | Application Relevance |
---|---|---|---|---|---|
4-Oxime | NH₂OH·HCl | Pyridine/EtOH, 60°C, 4h | 78 | Enol-oxime tautomerism | Chelating agents |
Semicarbazide hydrazone | NH₂NHCONH₂ | AcOH, reflux, 3h | 85 | Planar configuration (torsion 3.7°) | COX-2 inhibition |
DNPH hydrazone | (NO₂)₂C₆H₃NHNH₂ | EtOH, cat. H₂SO₄, 25°C | 92 | Intense chromophore (λmax 412 nm) | Analytical detection probes |
The C3-methyl substituent exerts profound steric and electronic influences throughout the synthesis and derivatization of 1H-pyrazole-4,5-diones. Kinetic studies comparing 3-methyl versus 3-unsubstituted analogues reveal a rate-enhancing effect during cyclocondensation: methyl-bearing compounds achieve 95% conversion in 35 minutes versus 85 minutes for unmethylated counterparts under identical conditions. This acceleration stems from the methyl group's +I effect, which increases nucleophilicity at the adjacent C4 position during ring-forming steps [5] [8].
The methyl group's steric protection significantly improves thermal stability: thermogravimetric analysis shows decomposition onset at 218°C for the 3-methyl derivative versus 185°C for the 3-H analogue. This stability permits higher-temperature transformations impractical with unmethylated compounds. During electrophilic functionalization, the methyl group creates a regiochemical blockade at C3/C5 positions, directing modifications exclusively to the C4 carbonyl and nitrophenyl substituents. This contrasts sharply with 3,5-dimethyl derivatives where steric congestion reduces C4 carbonyl reactivity by 15-fold in nucleophilic additions [5] [8] [9].
Computational analyses (DFT, B3LYP/6-311G**) quantify electronic effects: the methyl group reduces C4 carbonyl polarization (electrostatic potential: -0.412 vs -0.452 au in unmethylated analogue) while increasing pyrazole ring aromaticity (NICS(1)zz: -14.3 vs -12.7). These subtle electronic modifications enhance resonance stabilization and reduce susceptibility to hydrolytic ring cleavage. The methyl group's strategic positioning also creates a distinctive ¹H NMR signature (singlet at δ 2.38 in DMSO-d₆) serving as a diagnostic probe for monitoring reaction progress by in situ NMR [8] [9].
Table 5: Methyl Group Positional Influence on Physicochemical Properties
Property | 3-Methyl Derivative | 3-Unsubstituted Analogue | 3,5-Dimethyl Derivative |
---|---|---|---|
Cyclocondensation Rate (k, s⁻¹) | 8.7 × 10⁻³ | 4.1 × 10⁻³ | 9.2 × 10⁻³ |
C4 Carbonyl νC=O (cm⁻¹) | 1712 | 1725 | 1708 |
Thermal Decomposition Onset (°C) | 218 | 185 | 231 |
Relative Hydrazone Formation Rate | 1.0 (reference) | 1.8 | 0.07 |
Pyrazole Ring Aromaticity (NICS(1)zz) | -14.3 | -12.7 | -15.1 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7